molecular formula C8H6N4O2 B1347213 3-(1H-Tetrazol-5-yl)benzoic Acid CAS No. 73096-39-6

3-(1H-Tetrazol-5-yl)benzoic Acid

Cat. No. B1347213
CAS RN: 73096-39-6
M. Wt: 190.16 g/mol
InChI Key: MIERACSHCALJOM-UHFFFAOYSA-N
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Description

3-(1H-Tetrazol-5-yl)benzoic Acid (CAS No. 73096-39-6) is a difunctional compound with carboxylate and tetrazole groups . It is a white powder with a molecular formula of C8H6N4O2 .


Molecular Structure Analysis

The molecular structure of 3-(1H-Tetrazol-5-yl)benzoic Acid consists of a benzene ring attached to a carboxyl group and a tetrazole ring . The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom .


Physical And Chemical Properties Analysis

3-(1H-Tetrazol-5-yl)benzoic Acid is a white powder . Its molecular formula is C8H6N4O2 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.

Scientific Research Applications

Organic Synthesis

3-(1H-Tetrazol-5-yl)benzoic Acid: is utilized in organic synthesis as a building block for creating various tetrazole derivatives. These derivatives are valuable due to their resemblance to carboxylic acid groups, allowing them to mimic the biological activity of naturally occurring molecules .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for synthesizing compounds with potential therapeutic effects. Its tetrazole ring is a bioisostere for the carboxylate group, making it a key component in the development of new drugs .

Material Science

The acid is used in material science for the development of new materials with unique properties, such as polymers that exhibit enhanced durability or thermal stability. The tetrazole group can improve the material’s resistance to degradation .

Agricultural Chemistry

3-(1H-Tetrazol-5-yl)benzoic Acid: finds applications in agricultural chemistry as well, where it’s used to create compounds that can function as growth regulators or pesticides. Its structural versatility allows for the synthesis of a wide range of agrochemicals .

Chemical Biology

In chemical biology, the compound is employed to study protein-ligand interactions. The tetrazole moiety can act as a ligand to bind to various proteins, aiding in the understanding of biological processes at the molecular level .

Environmental Science

This compound is also significant in environmental science. It can be used to synthesize markers or probes that help in the detection of environmental pollutants, contributing to the monitoring and management of ecological health .

Safety and Hazards

According to the safety data sheet, 3-(1H-Tetrazol-5-yl)benzoic Acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(2H-tetrazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIERACSHCALJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318929
Record name 3-(2H-Tetrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73096-39-6
Record name 73096-39-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338094
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2H-Tetrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3-(1H-Tetrazol-5-yl)benzoic acid an interesting ligand for coordination polymers?

A: 3-(1H-Tetrazol-5-yl)benzoic acid is a difunctional ligand containing both a carboxylate and a tetrazole group. [] This allows it to bind to metal ions in multiple ways, leading to the formation of diverse coordination polymers with varying structures and properties. []

Q2: How does the position of the carboxyl group relative to the tetrazole ring impact the structure of the resulting coordination polymer?

A: Research has shown that the relative position of the carboxyl group significantly influences the topology of the resulting coordination polymer. For instance, using 3-(1H-Tetrazol-5-yl)benzoic acid as a ligand resulted in a 3D coordination polymer with SrAl2 topology, while its isomer, 4-(1H-Tetrazol-5-yl)benzoic acid, led to a 3D network with a less common non-diamondoid 6(6) topology. [] This highlights how subtle structural modifications in the ligand can dramatically impact the overall architecture of the resulting material.

Q3: Can 3-(1H-Tetrazol-5-yl)benzoic acid be used to synthesize coordination polymers with interesting magnetic properties?

A: Yes, research indicates that 3-(1H-Tetrazol-5-yl)benzoic acid can be used to create dinuclear lanthanide complexes. [] For instance, a dysprosium(III) complex synthesized with this ligand exhibited single-molecule magnet (SMM) behavior. [] This demonstrates the potential of this ligand in developing new magnetic materials.

Q4: What are the potential advantages of using in situ hydrothermal synthesis for preparing coordination polymers with 3-(1H-Tetrazol-5-yl)benzoic acid?

A: In situ hydrothermal synthesis, where the ligand is formed in the reaction mixture, has proven effective in preparing these coordination polymers. [, ] This method offers advantages such as high yield, good crystallinity of the products, and the ability to control particle size and morphology. It also allows for the doping of different metal ions, such as cobalt into a zinc framework, potentially leading to materials with tailored properties. []

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